molecular formula C17H20N2O B13756923 Vindeburnolum CAS No. 68779-67-9

Vindeburnolum

Cat. No.: B13756923
CAS No.: 68779-67-9
M. Wt: 268.35 g/mol
InChI Key: KOIGYXJOGRVNIS-LYRGGWFBSA-N
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Description

Vindeburnol is a derivative of the plant alkaloid vincamine, known for its neuroprotective properties. It has shown potential in reducing neuroinflammation and amyloid burden in animal models of Alzheimer’s disease. Additionally, vindeburnol has been beneficial in treating multiple sclerosis by reducing neuroinflammation and promoting neuroprotection .

Chemical Reactions Analysis

Vindeburnol undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereoselective synthesis of vindeburnol involves aldol reactions, where the substrate-dependent diastereoselectivity reversal is observed . Common reagents used in these reactions include acetoxyglutarimide and hexahydroindoloquinolizinones. The major products formed from these reactions are vindeburnol and its epimers .

Mechanism of Action

Vindeburnol exerts its effects by modulating cAMP levels in neurons, leading to increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). It inhibits phosphodiesterase activity, which contributes to its neuroprotective effects . Vindeburnol targets noradrenergic neurons in the locus coeruleus, reducing neuroinflammation and amyloid burden, and normalizing behavior in animal models of Alzheimer’s disease .

Properties

CAS No.

68779-67-9

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

(15R,17R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

InChI

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15-,16+/m1/s1

InChI Key

KOIGYXJOGRVNIS-LYRGGWFBSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O

Canonical SMILES

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

Origin of Product

United States

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